![molecular formula C12H18N2OS B5801132 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine is a chemical compound that has been of significant interest in scientific research. It is a morpholine derivative with a carbonothioyl group attached to the 1,2,5-trimethyl-1H-pyrrol-3-yl ring. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Mecanismo De Acción
The mechanism of action of 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine is not fully understood. However, studies have suggested that the compound may act by inhibiting the growth of microorganisms or cancer cells. It may also induce cell death through various mechanisms, including apoptosis and necrosis.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine has various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains. The compound has also exhibited significant cytotoxicity against various cancer cell lines. Studies have also suggested that the compound may have an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific applications. However, the compound has some limitations, including its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine. One potential direction is to further investigate the compound's mechanism of action and its potential as a therapeutic agent. Another direction is to explore the compound's potential in other scientific applications, such as in the development of new antimicrobial agents or in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine is a chemical compound with significant potential in various scientific research areas. It has shown promising results in antimicrobial, antifungal, and antitumor studies, and it may have potential as a therapeutic agent. Further research is needed to fully understand the compound's mechanism of action and to explore its potential in other scientific applications.
Métodos De Síntesis
The synthesis of 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine has been reported using different methods. One of the most common methods involves the reaction of 1,2,5-trimethylpyrrole-3-carbonyl chloride with morpholine in the presence of a base and a carbonothioyl chloride. The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
The compound 4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine has shown excellent potential in various scientific research areas. It has been studied for its antimicrobial, antifungal, and antitumor properties. The compound has also been evaluated for its potential as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
morpholin-4-yl-(1,2,5-trimethylpyrrol-3-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-8-11(10(2)13(9)3)12(16)14-4-6-15-7-5-14/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUALEFUSOGVQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
morpholin-4-yl(1,2,5-trimethyl-1H-pyrrol-3-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
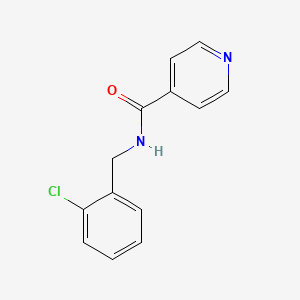
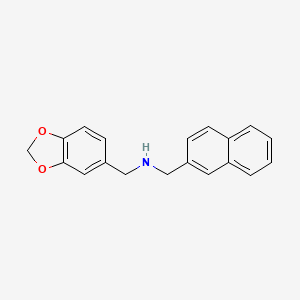
![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)
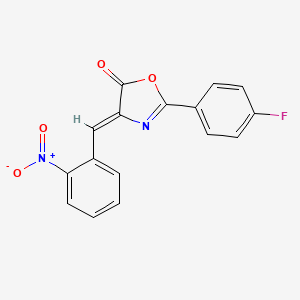
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)

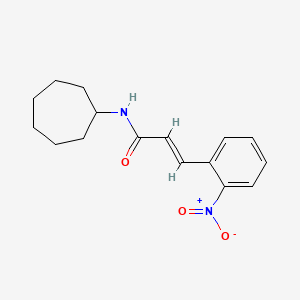
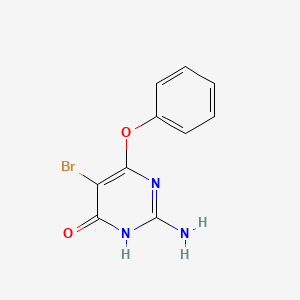
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
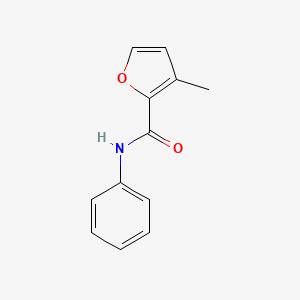
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)